4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol
Description
4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol is a secondary amine-alcohol derivative featuring a 2,4-dichlorophenyl group attached via a methylamino linkage to a butan-2-ol backbone.
Properties
Molecular Formula |
C11H15Cl2NO |
|---|---|
Molecular Weight |
248.15 g/mol |
IUPAC Name |
4-[(2,4-dichlorophenyl)methylamino]butan-2-ol |
InChI |
InChI=1S/C11H15Cl2NO/c1-8(15)4-5-14-7-9-2-3-10(12)6-11(9)13/h2-3,6,8,14-15H,4-5,7H2,1H3 |
InChI Key |
GKANBINABSDASQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNCC1=C(C=C(C=C1)Cl)Cl)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol typically involves the reaction of 2,4-dichlorobenzylamine with butan-2-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amine derivatives .
Scientific Research Applications
4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol, with the CAS No. 854587-07-8 and the molecular formula , is a chemical compound that has potential applications in various scientific research fields . Studies suggest that it may modulate inflammatory pathways, providing a basis for its use in inflammatory conditions.
Antimicrobial Activity
Studies have evaluated the antimicrobial efficacy of this compound against various pathogens and have indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
In vitro experiments demonstrated that the compound reduced the production of pro-inflammatory cytokines in activated macrophages, which supports its application in treating inflammatory diseases.
Neurotransmitter Interaction
Research involving animal models indicated that administration of this compound led to increased levels of serotonin and dopamine in the brain, correlating with improved mood-related behaviors.
Structural Variations
Recent studies have focused on optimizing the compound for enhanced biological activity. For instance, modifications to the butanol side chain have been explored to improve receptor binding affinity and reduce side effects.
Table 2: Research Findings on Structural Variations
| Compound Variation | pIC₅₀ (nM) | Observed Activity |
|---|---|---|
| Parent Compound | 32 | Baseline activity |
| Modified Compound A | 17 | Increased potency |
| Modified Compound B | 524 | Enhanced receptor binding |
Mechanism of Action
The mechanism of action of 4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets are not well-characterized, but it is believed to modulate certain cellular processes through its functional groups .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s key distinguishing feature is the 2,4-dichlorophenylmethylamino substituent. Below is a systematic comparison with analogous molecules:
Structural Analogues from Piperazine and Fluorenyl Families ()
Compounds 13f , 14a , 14b , and 15a share a butan-2-ol backbone but incorporate piperazine or fluorenyl groups. For example:
- 14a: 4-(((9H-Fluoren-2-yl)methyl)amino)-1-(4-(2,3-dichlorophenyl)piperazin-1-yl)butan-2-ol Key differences:
- Substitution pattern: 2,3-dichlorophenyl (vs. 2,4-dichlorophenyl in the target compound).
- Additional piperazine ring enhances hydrogen-bonding capacity and receptor affinity (e.g., G protein-coupled receptors, as suggested by ) .
Agrochemical Triazoles ()
Compounds like etaconazole and propiconazole feature 2,4-dichlorophenyl groups but differ critically in core structure:
- Etaconazole : 1-((2-(2,4-dichlorophenyl)-4-ethyl-1,3-dioxolan-2-yl)methyl)-1H-1,2,4-triazole
- Key differences :
- Triazole ring (vs. amino alcohol in the target compound) confers antifungal activity by inhibiting ergosterol biosynthesis.
- Dioxolane ring enhances lipophilicity, improving membrane penetration .
Nitrophenyl Derivatives ()
The compound 4-{4-(1-hydroxyethyl)-2-nitrophenylamino}butan-2-ol shares the butan-2-ol backbone but includes a nitro group and hydroxyethyl substituent:
- Hydroxyethyl group introduces an additional stereocenter, complicating synthesis and purification .
- Molecular weight : 292.31 g/mol (C13H20N2O4) vs. ~292–350 g/mol for dichlorophenyl analogs (estimated for the target compound) .
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Melting Point (°C) | Bioactivity/Use |
|---|---|---|---|---|---|
| 4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol | Butan-2-ol | 2,4-Dichlorophenylmethylamino | ~280–300 (estimated) | N/A | Unknown (structural analog studies suggest receptor modulation) |
| 14a | Butan-2-ol + piperazine | 2,3-Dichlorophenyl, fluorenyl | ~450–470 (estimated) | 168–170 | GPCR ligand potential |
| Etaconazole | Triazole + dioxolane | 2,4-Dichlorophenyl, ethyl | ~329.2 | N/A | Antifungal agent |
| 4-{4-(1-hydroxyethyl)-2-nitrophenylamino}butan-2-ol | Butan-2-ol | Nitrophenyl, hydroxyethyl | 292.31 | N/A | Unreported (structural studies only) |
Research Implications
- Structure-Activity Relationships (SAR) :
- Synthetic Challenges :
- The target compound’s secondary amine-alcohol structure likely requires reductive amination (NaBH4) or nucleophilic substitution, similar to ’s methods .
Biological Activity
4-{[(2,4-Dichlorophenyl)methyl]amino}butan-2-ol is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a butanol backbone with a 2,4-dichlorophenyl group attached to an amino group. Its molecular formula is with a molecular weight of approximately 248.15 g/mol. The presence of the dichlorophenyl moiety is significant for its interaction with biological targets.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis (Mtb). In high-throughput screening, compounds structurally related to this compound showed promising minimum inhibitory concentrations (MIC) against Mtb .
- Cytotoxicity : The compound's cytotoxic effects have been evaluated against human cell lines. For instance, Mannich bases similar to this compound have demonstrated cytotoxicity with IC_50 values indicating significant activity against cancer cell lines .
- Mechanism of Action : Investigations into the mechanism suggest that the compound may act through multiple pathways, including enzyme inhibition and receptor modulation. Studies on Mannich bases highlight their potential as inhibitors of various enzymes, which may be relevant for understanding the action of this specific compound .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The introduction of different substituents on the phenyl ring or modifications to the butanol backbone can significantly affect its efficacy and selectivity. For example:
| Substituent | Effect on Activity |
|---|---|
| Hydroxyl Group | Increases solubility and may enhance antibacterial activity |
| Alkyl Chain Length | Longer chains may improve membrane penetration but could also increase toxicity |
| Halogen Substitution | Varies; can enhance potency or selectivity depending on the target |
Case Studies
- Antimycobacterial Activity : A study screened over 100,000 compounds for activity against M. tuberculosis. Compounds similar to this compound were identified with MIC values below 20 µM, indicating strong antitubercular potential .
- Cytotoxicity in Cancer Models : Research focusing on Mannich bases has shown that derivatives can exhibit cytotoxicity towards various cancer cell lines, with some compounds demonstrating IC_50 values significantly lower than conventional chemotherapeutics like 5-fluorouracil .
- Enzyme Inhibition Studies : Investigations into enzyme interactions revealed that certain derivatives act as potent inhibitors of key metabolic enzymes involved in cancer progression and microbial resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
